molecular formula C6H5IN2O3 B14609068 Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide CAS No. 60324-01-8

Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide

Cat. No.: B14609068
CAS No.: 60324-01-8
M. Wt: 280.02 g/mol
InChI Key: XAEBISRXMJCNHW-UHFFFAOYSA-N
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Description

Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with iodine at the 2-position, a methyl group at the 5-position, a nitro group at the 4-position, and an oxide at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide typically involves multiple steps. One common method starts with 2-chloro-5-methylpyridine as the raw material. This compound undergoes nitration to introduce the nitro group at the 4-position, followed by reduction and diazotization reactions. The final step involves iodination to introduce the iodine atom at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group results in the formation of 2-iodo-5-methyl-4-aminopyridine, 1-oxide.

    Substitution: Substitution of the iodine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, making the compound versatile in various chemical processes. The exact molecular pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-chloro-5-methyl-4-nitro-, 1-oxide
  • Pyridine, 2-bromo-5-methyl-4-nitro-, 1-oxide
  • Pyridine, 2-fluoro-5-methyl-4-nitro-, 1-oxide

Uniqueness

Pyridine, 2-iodo-5-methyl-4-nitro-, 1-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is more reactive in substitution reactions, making this compound particularly useful in synthetic organic chemistry .

Properties

CAS No.

60324-01-8

Molecular Formula

C6H5IN2O3

Molecular Weight

280.02 g/mol

IUPAC Name

2-iodo-5-methyl-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H5IN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3

InChI Key

XAEBISRXMJCNHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C[N+](=C(C=C1[N+](=O)[O-])I)[O-]

Origin of Product

United States

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